2,4-Bis(trifluoromethyl)benzyl chloride

Description

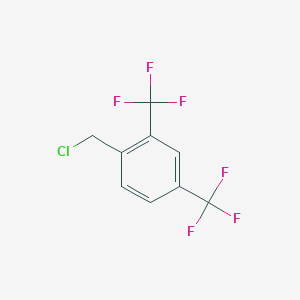

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF6/c10-4-5-1-2-6(8(11,12)13)3-7(5)9(14,15)16/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKQSESRNWBUFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371151 | |

| Record name | 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195136-46-0 | |

| Record name | 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 195136-46-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,4-Bis(trifluoromethyl)benzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for obtaining 2,4-Bis(trifluoromethyl)benzyl chloride, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the core synthetic strategies, detailed experimental protocols, and relevant quantitative data to support laboratory and developmental research.

Core Synthetic Methodologies

The synthesis of this compound can be effectively achieved through two principal pathways: the free-radical chlorination of 2,4-bis(trifluoromethyl)toluene and the chlorination of 2,4-bis(trifluoromethyl)benzyl alcohol. A third, less common alternative involves the chloromethylation of 1,3-bis(trifluoromethyl)benzene.

Free-Radical Side-Chain Chlorination of 2,4-Bis(trifluoromethyl)toluene

This method involves the direct chlorination of the methyl group on the toluene ring. To achieve selectivity for the side chain over aromatic ring chlorination, the reaction is conducted under conditions that promote the formation of free radicals.[1][2] This is typically achieved through the use of ultraviolet (UV) light or a chemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, at elevated temperatures.[3] The mechanism proceeds via a free-radical chain reaction, where a chlorine radical abstracts a hydrogen atom from the benzylic position, followed by the reaction of the resulting benzyl radical with molecular chlorine.[2]

Chlorination of 2,4-Bis(trifluoromethyl)benzyl Alcohol

An alternative and often high-yielding approach is the conversion of the corresponding benzyl alcohol to the benzyl chloride.[4] This nucleophilic substitution is commonly carried out using thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[4] The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.

Chloromethylation of 1,3-Bis(trifluoromethyl)benzene

A less direct route involves the chloromethylation of 1,3-bis(trifluoromethyl)benzene. This reaction introduces a chloromethyl group onto the aromatic ring using reagents such as formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst.[5][6][7]

Quantitative Data Summary

The following table summarizes typical yields for the described synthetic transformations based on analogous reactions reported in the literature. Actual yields for the synthesis of this compound may vary depending on specific reaction conditions and scale.

| Starting Material | Reagents | Product | Typical Yield (%) | Reference |

| Toluene | Trichloroisocyanuric acid (TCCA), N-hydroxyphthalimide (NHPI), Cu(OAc)₂, CBr₄ | Benzyl chloride | up to 85% | [8] |

| Substituted Toluene | N,N-dichloroacetamide, blue LED irradiation | α-H-chlorinated alkylarene | 60-76% | [9] |

| Benzyl Alcohol | Thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF) | Benzyl Chloride | High (not quantified) | [4] |

| 1,2,4-Trifluorobenzene | Paraformaldehyde, NaCl, H₂SO₄ | 2,4,5-Trifluorobenzyl chloride | 84.7% | [5] |

Experimental Protocols

Protocol 1: Synthesis from 2,4-Bis(trifluoromethyl)benzyl Alcohol

This protocol is adapted from a general procedure for the chlorination of benzyl alcohols.[4]

Materials:

-

2,4-Bis(trifluoromethyl)benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,4-bis(trifluoromethyl)benzyl alcohol (10 mmol) in dichloromethane (20 mL).

-

Add a catalytic amount of N,N-dimethylformamide (20 µL).

-

Cool the stirring solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (12 mmol) dropwise to the reaction mixture.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting benzyl alcohol is consumed.

-

Carefully pour the reaction mixture into a beaker containing saturated sodium bicarbonate solution (20 mL) to quench the reaction.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Protocol 2: Synthesis from 2,4-Bis(trifluoromethyl)toluene

This protocol is based on general procedures for free-radical side-chain chlorination of toluenes.[1][3]

Materials:

-

2,4-Bis(trifluoromethyl)toluene

-

Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN) or other radical initiator

-

An appropriate solvent such as carbon tetrachloride (CCl₄) or benzene

-

A light source (e.g., UV lamp) if photo-initiation is used

-

Aqueous sodium carbonate solution

-

Water

-

Calcium chloride (CaCl₂)

Procedure:

-

Set up a reflux apparatus with a round-bottom flask, condenser, and a gas outlet to vent HCl produced during the reaction.

-

Charge the flask with 2,4-bis(trifluoromethyl)toluene and the chosen solvent.

-

Add the chlorinating agent (e.g., sulfuryl chloride) and a catalytic amount of the radical initiator (e.g., AIBN).

-

If using photo-initiation, position the UV lamp to irradiate the reaction flask.

-

Heat the mixture to reflux and maintain the reaction for several hours.

-

Monitor the reaction progress by GC to follow the conversion of the starting material and the formation of the product.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic phase with an aqueous sodium carbonate solution to remove any remaining acidic components, followed by washing with water.

-

Dry the organic layer with anhydrous calcium chloride.

-

Isolate the product by fractional distillation under reduced pressure to separate it from unreacted starting material and any dichlorinated byproducts.

Visualizations

Caption: Synthetic routes to this compound.

Caption: Workflow for synthesis from 2,4-bis(trifluoromethyl)benzyl alcohol.

References

- 1. m.youtube.com [m.youtube.com]

- 2. aakash.ac.in [aakash.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride - Google Patents [patents.google.com]

- 6. CN113200815B - Method for synthesizing m-trifluoromethyl benzyl chloride through continuous flow - Google Patents [patents.google.com]

- 7. CN113200815A - Method for continuous flow synthesis of m-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]

- 8. EP3318546A1 - Process for the chlorination and iodination of compounds using n-hydroxyphthalimide - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(trifluoromethyl)benzyl chloride is a halogenated organic compound that serves as a crucial building block in the synthesis of a variety of complex molecules. Its unique structure, featuring two electron-withdrawing trifluoromethyl groups on the benzene ring, imparts distinct chemical properties that are highly valuable in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to drug development.

Chemical and Physical Properties

The presence of two trifluoromethyl groups significantly influences the electronic nature of the benzyl chloride, enhancing its reactivity and modulating its physical properties. A summary of its key chemical and physical data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₅ClF₆ | |

| Molecular Weight | 262.58 g/mol | |

| CAS Number | 195136-46-0 | |

| Appearance | Solid | |

| Boiling Point | 172.1 °C at 760 mmHg | [1] |

| Melting Point | 257-258 °C | [1] |

| Density | 1.425 g/cm³ | [1] |

| Vapor Pressure | 1.81 mmHg at 25°C | [1] |

| Flash Point | 74.4 °C | [1] |

| Refractive Index | 1.413 | [1] |

| InChI Key | DPKQSESRNWBUFZ-UHFFFAOYSA-N | |

| SMILES | ClCC1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F |

Synthesis and Purification

Experimental Protocol: Synthesis of Benzyl Chlorides

A general and widely applicable method for the synthesis of benzyl chlorides from the corresponding benzyl alcohols involves the use of thionyl chloride (SOCl₂). This procedure can be adapted for the preparation of this compound from 2,4-Bis(trifluoromethyl)benzyl alcohol.

Materials:

-

2,4-Bis(trifluoromethyl)benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2,4-Bis(trifluoromethyl)benzyl alcohol (1.0 equivalent) in dichloromethane at 0 °C, add a catalytic amount of N,N-dimethylformamide.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[2]

Experimental Workflow: Synthesis of Benzyl Chloride

Synthesis of this compound.

Purification

The crude product can be purified by techniques such as vacuum distillation or column chromatography on silica gel.[3] Given the lachrymatory nature of benzyl chlorides, all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Data (Reference Data for Isomers)

-

Infrared (IR) Spectroscopy: The IR spectrum of 3,5-Bis(trifluoromethyl)benzyl chloride shows characteristic peaks for C-H stretching of the aromatic ring, C-Cl stretching, and strong absorptions corresponding to the C-F stretching of the trifluoromethyl groups.[4][5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 3,5-Bis(trifluoromethyl)benzyl chloride in CDCl₃ shows a singlet for the benzylic protons (CH₂) and signals in the aromatic region corresponding to the protons on the benzene ring.[7]

-

¹³C NMR: The carbon NMR spectrum provides signals for the benzylic carbon, the aromatic carbons, and the carbons of the trifluoromethyl groups, with characteristic quartet splitting for the carbons attached to the CF₃ groups due to C-F coupling.[8]

-

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns characteristic of benzyl chlorides and trifluoromethylated aromatic compounds.[4]

Reactivity and Applications in Drug Development

The electron-withdrawing nature of the two trifluoromethyl groups makes the benzylic carbon of this compound highly electrophilic and susceptible to nucleophilic substitution reactions. This enhanced reactivity makes it a valuable reagent for introducing the 2,4-bis(trifluoromethyl)benzyl moiety into various molecular scaffolds.

Role in Medicinal Chemistry

The incorporation of trifluoromethyl groups into drug candidates is a common strategy in medicinal chemistry to enhance properties such as:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the half-life of a drug.

-

Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The electronic effects of the CF₃ group can alter the pKa of nearby functional groups and influence hydrogen bonding, potentially leading to stronger interactions with biological targets.[9]

Compounds containing the trifluoromethylbenzyl moiety have been investigated for a range of biological activities, including as antitumor and antiplasmodial agents.[10][11] For instance, the 2,4-bis(trifluoromethyl)phenyl group is a key component of the drug Dutasteride, a 5α-reductase inhibitor. While not directly involving the benzyl chloride, this highlights the importance of this substitution pattern in pharmacologically active molecules.

Logical Relationship: Impact of Trifluoromethyl Groups in Drug Design

Influence of the 2,4-bis(trifluoromethyl)benzyl moiety.

Safety Information

This compound is classified as harmful if swallowed. As with other benzyl chlorides, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory system. Appropriate safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be taken when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.

Conclusion

This compound is a valuable and reactive building block for organic synthesis. The presence of two trifluoromethyl groups confers unique properties that are highly sought after in the design of new pharmaceuticals and advanced materials. Its ability to introduce the 2,4-bis(trifluoromethyl)benzyl moiety allows for the strategic modification of molecular properties to enhance biological activity and metabolic stability. This technical guide provides a foundational understanding of its chemical properties, synthesis, and significance, particularly for professionals engaged in drug discovery and development.

References

- 1. echemi.com [echemi.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. 3,5-Bis(trifluoromethyl)benzyl chloride [webbook.nist.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 3,5-Bis(trifluoromethyl)benzyl bromide(32247-96-4) 13C NMR spectrum [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Synthesis and Antitumor Activity of 5-Trifluoromethyl-2,4-dihydropyrazol-3-one Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones [mdpi.com]

Technical Guide: Properties and Structure of CAS Number 195136-46-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 195136-46-0. This compound, 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene, is a key intermediate in the synthesis of pharmacologically active molecules, particularly modulators of the Sphingosine-1-phosphate (S1P) receptor. This document details its chemical and physical properties, structure, and its role in the synthesis of therapeutic agents. Furthermore, it provides detailed experimental protocols and visual diagrams of relevant biological pathways and synthetic workflows.

Chemical Identity and Properties

1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene is a substituted aromatic hydrocarbon. Its structure is characterized by a benzene ring substituted with a chloromethyl group and two trifluoromethyl groups at positions 2 and 4.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 195136-46-0 |

| Chemical Name | 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene |

| Synonyms | 2,4-Bis(trifluoromethyl)benzyl chloride |

| Molecular Formula | C₉H₅ClF₆ |

| SMILES | C1=C(C(=CC(=C1)C(F)(F)F)CCl)C(F)(F)F |

| InChI | 1S/C9H5ClF6/c10-4-5-1-2-6(8(11,12)13)3-7(5)9(14,15)16/h1-3H,4H2 |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 262.58 g/mol | [1][2][3][4][5] |

| Density | 1.4 g/cm³ | [1] |

| Boiling Point | 172.1 °C at 760 mmHg | [1] |

| Flash Point | 74.4 °C | [1] |

Structure

The structure of 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene is presented below:

Caption: 2D structure of 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene.

Biological Significance and Application

1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene serves as a crucial building block in the synthesis of azetidinecarboxylic acid derivatives. These derivatives have been identified as potent modulators of the Sphingosine-1-phosphate (S1P) receptor.[6] S1P receptors are a class of G protein-coupled receptors that play a pivotal role in numerous physiological processes, including immune cell trafficking, angiogenesis, and lymphocyte egress from lymphoid organs.[7][8] Modulation of S1P receptors is a validated therapeutic strategy for autoimmune diseases such as multiple sclerosis.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

The binding of the endogenous ligand S1P or synthetic modulators to S1P receptors (S1PR1-5) initiates a cascade of intracellular signaling events. These pathways are primarily mediated by the coupling of the receptor to various G proteins (Gᵢ, G₀, G₁, G₁₂, G₁₃), leading to the activation of downstream effectors. Key signaling pathways include the Ras-ERK pathway, the PI3K-Akt pathway, the PLC pathway, and the Rho pathway, which collectively regulate cell survival, proliferation, migration, and differentiation.[1][7]

Caption: Overview of the Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental Protocols

Synthesis of 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene

General Protocol for Chloromethylation:

-

Reaction Setup: To a stirred solution of 1,3-bis(trifluoromethyl)benzene in a suitable chlorinated solvent (e.g., dichloromethane or chloroform), add a chloromethylating agent such as chloromethyl methyl ether or a mixture of paraformaldehyde and hydrochloric acid.

-

Catalyst: A Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), is typically required to facilitate the reaction. The catalyst should be added portion-wise at a controlled temperature, usually between 0 °C and room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is quenched by carefully pouring it into ice-water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

Purification: The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine. After drying over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Caption: General workflow for the synthesis of the title compound.

Synthesis of Azetidinecarboxylic Acid Derivatives using 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene

The patent EP2371811A2 describes the use of 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene in the N-alkylation of an azetidine derivative. The following is a representative protocol based on the information in the patent.

Protocol for N-alkylation:

-

Reaction Setup: In a suitable reaction vessel, dissolve the azetidine-3-carboxylic acid derivative in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the solution to deprotonate the secondary amine of the azetidine ring.

-

Alkylation: To the stirred mixture, add 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene (1.0-1.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: After completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the desired N-alkylated azetidinecarboxylic acid derivative.

Caption: Experimental workflow for N-alkylation of an azetidine derivative.

Conclusion

1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene (CAS 195136-46-0) is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary significance lies in its application as a precursor for the synthesis of S1P receptor modulators, a class of drugs with significant therapeutic potential, particularly in the treatment of autoimmune disorders. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this compound and its derivatives. Further research into the synthesis and application of this intermediate may lead to the development of novel therapeutics targeting the S1P signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Monarch Initiative [beta.monarchinitiative.org]

- 3. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. jmchemsci.com [jmchemsci.com]

- 6. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of 2,4-Bis(trifluoromethyl)benzyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Bis(trifluoromethyl)benzyl chloride is a specialized organic reagent characterized by a benzyl chloride core substituted with two strongly electron-withdrawing trifluoromethyl (CF₃) groups. These substituents significantly modulate the electronic properties of the molecule, rendering the benzylic carbon highly electrophilic and susceptible to nucleophilic attack. This guide provides a comprehensive analysis of the reactivity of this compound with various nucleophiles, focusing on reaction mechanisms, quantitative data, and detailed experimental protocols. The information presented is critical for its application in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Core Concepts: Electronic Effects and Reaction Mechanisms

The reactivity of this compound is dominated by the profound electron-withdrawing nature of the two trifluoromethyl groups. This has two primary consequences for its reaction pathway in nucleophilic substitutions:

-

Destabilization of the Carbocation: The powerful inductive effect (-I) of the CF₃ groups strongly destabilizes the formation of a positive charge on the benzylic carbon. This effectively disfavors a dissociative Sɴ1 (unimolecular nucleophilic substitution) mechanism, which proceeds through a carbocation intermediate.

-

Enhanced Electrophilicity: The same electron-withdrawing effects increase the partial positive charge (δ+) on the benzylic carbon, making it a significantly harder electrophile and more susceptible to attack by nucleophiles.

Consequently, nucleophilic substitution reactions on this compound proceed almost exclusively through an Sɴ2 (bimolecular nucleophilic substitution) mechanism . This involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.

The ortho-trifluoromethyl group can introduce some steric hindrance, but the overwhelming electronic activation ensures that the Sɴ2 pathway remains favorable for a wide range of nucleophiles.

An In-depth Technical Guide to the Electrophilic Potential of 2,4-Bis(trifluoromethyl)benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic potential of 2,4-bis(trifluoromethyl)benzyl chloride. Due to the presence of two strongly electron-withdrawing trifluoromethyl groups on the aromatic ring, this compound exhibits significantly enhanced reactivity towards nucleophiles compared to unsubstituted benzyl chloride. This document outlines its synthesis, explores its reactivity through the lens of physical organic chemistry principles, and provides detailed experimental protocols for its use in common synthetic transformations. The content herein is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are considering the use of this potent electrophilic building block.

Introduction

This compound is a halogenated aromatic compound characterized by a benzyl chloride core substituted with two trifluoromethyl (-CF₃) groups at the 2 and 4 positions of the benzene ring. The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry, a property attributable to the high electronegativity of fluorine atoms. The presence of two such groups dramatically influences the electronic properties of the benzyl system, rendering the benzylic carbon highly electrophilic. This heightened electrophilicity makes this compound a valuable reagent for the introduction of the 2,4-bis(trifluoromethyl)benzyl moiety into a wide range of molecules, a common strategy in the development of pharmaceuticals and agrochemicals to enhance metabolic stability and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 328-99-4 |

| Molecular Formula | C₉H₅ClF₆ |

| Molecular Weight | 278.58 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 85-87 °C at 20 mmHg |

| Density | 1.536 g/mL at 25 °C |

Synthesis of this compound

This compound is typically synthesized from the corresponding benzyl alcohol via chlorination. A general and reliable method involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis from 2,4-Bis(trifluoromethyl)benzyl Alcohol

dot

Caption: Synthesis of this compound.

Materials:

-

2,4-Bis(trifluoromethyl)benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2,4-bis(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (e.g., 1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into a stirred, saturated aqueous solution of sodium bicarbonate to quench the excess thionyl chloride.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Electrophilic Potential and Reactivity

The electrophilic potential of this compound is significantly influenced by the two -CF₃ groups. These groups are strongly electron-withdrawing through both inductive and resonance effects, which destabilizes the formation of a benzylic carbocation. Consequently, reactions proceeding through an S_N1 mechanism are highly disfavored. Conversely, the electron-withdrawing nature of the substituents makes the benzylic carbon more electron-deficient, thereby increasing its susceptibility to nucleophilic attack. This results in a strong predisposition for reactions to occur via an S_N2 mechanism.

dot

Caption: S_N2 reaction of this compound.

Hammett Analysis and Predicted Reactivity

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant.

For S_N2 reactions of benzyl chlorides, the reaction constant ρ is typically small and can be positive or negative depending on the specific reaction. However, for reactions with a significant build-up of negative charge in the transition state, a positive ρ value is expected. The σ values for the trifluoromethyl group are σ_meta = +0.43 and σ_para = +0.54. The cumulative effect of two such groups would lead to a very large positive Σσ value. This indicates a substantial decrease in the rate of S_N1-type reactions (which have large negative ρ values) and a significant increase in the rate of S_N2 reactions where the benzylic carbon becomes more electrophilic.

Table 2: Estimated Relative Reactivity of Substituted Benzyl Chlorides in S_N2 Reactions

| Substituent | Σσ | Estimated Relative Rate (k/k₀) |

| H | 0 | 1 |

| 4-CH₃ | -0.17 | < 1 |

| 4-Cl | +0.23 | > 1 |

| 4-NO₂ | +0.78 | >> 1 |

| 2,4-(CF₃)₂ | ~+0.97 | >>> 1 |

Note: The relative rates are qualitative estimations to illustrate the trend. The actual values will depend on the specific reaction and reaction conditions.

Computational Analysis (Qualitative)

Computational studies on similar fluorinated organic molecules suggest that the Lowest Unoccupied Molecular Orbital (LUMO) energy of this compound would be significantly lower than that of unsubstituted benzyl chloride. A lower LUMO energy indicates a greater electrophilicity and a higher propensity to accept electrons from a nucleophile, further supporting the enhanced S_N2 reactivity.

Applications in Organic Synthesis

The high electrophilicity of this compound makes it a versatile reagent for a variety of nucleophilic substitution reactions.

N-Alkylation of Amines

Experimental Protocol: dot

Spectroscopic and Synthetic Profile of Bis(trifluoromethyl)benzyl Chloride Isomers: A Technical Guide

Introduction

Substituted benzyl chlorides are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide range of molecules, particularly in the pharmaceutical and agrochemical industries. The introduction of trifluoromethyl groups can significantly alter the chemical and biological properties of the parent molecule, making compounds like 2,4-bis(trifluoromethyl)benzyl chloride valuable targets for research and development. This guide presents an overview of the spectroscopic data and synthetic methodologies relevant to this class of compounds.

Predicted Spectroscopic Data for this compound

While specific data is unavailable, the expected spectroscopic characteristics of this compound can be predicted based on the known data of its isomers and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (-CH₂Cl) around δ 4.6-4.8 ppm. The aromatic region would display a complex splitting pattern due to the coupling of the three aromatic protons with each other and with the two trifluoromethyl groups.

¹³C NMR: The carbon NMR spectrum would show a signal for the benzylic carbon (-CH₂Cl) around δ 45-50 ppm. The aromatic carbons would appear in the range of δ 120-140 ppm, with the carbons attached to the trifluoromethyl groups showing characteristic quartet splitting due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct singlets for the two trifluoromethyl groups, likely in the range of δ -62 to -64 ppm (relative to CFCl₃). The exact chemical shifts would be influenced by their positions on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. Strong absorptions corresponding to the C-F stretching of the trifluoromethyl groups are expected in the 1100-1350 cm⁻¹ region. A band for the C-Cl stretch would be observed in the 600-800 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of chlorine. Fragmentation would likely involve the loss of the chlorine atom to form a stable benzyl cation, which would be a prominent peak. Further fragmentation of the aromatic ring and loss of trifluoromethyl groups would also be observed.

Spectroscopic Data for Analogous Compounds

To provide a practical reference, the following tables summarize the available spectroscopic data for 3,5-bis(trifluoromethyl)benzyl chloride and 4-(trifluoromethyl)benzyl chloride.

Table 1: ¹H and ¹⁹F NMR Data for Benzyl Chloride Analogs

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| 3,5-Bis(trifluoromethyl)benzyl chloride | CDCl₃ | 7.82 (s, 1H, Ar-H), 7.70 (s, 2H, Ar-H), 4.63 (s, 2H, -CH₂Cl) | -63.0 (s, 6F, -CF₃) |

| 4-(Trifluoromethyl)benzyl chloride [1] | CDCl₃ | 7.68 (d, J = 7.2 Hz, 2H), 7.54 (m, J = 7.2 Hz, 2H), 4.61 (s, 2H, -CH₂Cl) | –62.8 (s, 3F)[1] |

Table 2: Infrared (IR) Spectroscopy Data for 3,5-Bis(trifluoromethyl)benzyl chloride

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | Aromatic C-H stretch |

| ~2960 | Aliphatic C-H stretch |

| ~1620, 1470 | Aromatic C=C stretch |

| ~1350, 1280, 1130 | C-F stretch |

| ~700, 680 | C-Cl stretch, C-H out-of-plane bend |

Note: Data for 3,5-Bis(trifluoromethyl)benzyl chloride is based on typical values for this compound class and may vary slightly based on experimental conditions.

Experimental Protocols

The following are general protocols for the synthesis and spectroscopic analysis of substituted benzyl chlorides. These can be adapted for the preparation and characterization of this compound.

Synthesis of Substituted Benzyl Chlorides from Benzyl Alcohols[2][3]

One common method for the synthesis of benzyl chlorides is the reaction of the corresponding benzyl alcohol with a chlorinating agent, such as thionyl chloride or concentrated hydrochloric acid.[2][3]

Materials:

-

Substituted benzyl alcohol (e.g., 2,4-bis(trifluoromethyl)benzyl alcohol)

-

Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the substituted benzyl alcohol in anhydrous diethyl ether or DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude benzyl chloride.

-

The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to an NMR tube using a Pasteur pipette.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. The chemical shifts are typically referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR: Acquire the spectrum with proton decoupling. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

¹⁹F NMR: Acquire the spectrum with proton decoupling. The chemical shifts are typically referenced to an external standard such as CFCl₃ (δ = 0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

Data Acquisition:

-

Place the salt plates in the sample holder of the IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with empty salt plates before running the sample.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Dilute the solution to an appropriate concentration (typically in the low ppm or ppb range).

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquire the mass spectrum over a relevant m/z range.

Conclusion

While specific experimental data for this compound remains elusive in the public domain, a comprehensive understanding of its expected spectroscopic properties can be derived from the analysis of its isomers and related compounds. The synthetic and analytical protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar classes of fluorinated organic molecules. The unique electronic properties imparted by the two trifluoromethyl groups make these compounds highly interesting for further investigation and application.

References

A Technical Guide to Trifluoromethylated Benzyl Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (CF3) group into organic molecules is a cornerstone strategy in modern medicinal chemistry. This powerful electron-withdrawing group can profoundly influence a compound's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, binding affinity, and bioavailability. When incorporated into a benzyl scaffold, a common structural motif in biologically active compounds, the trifluoromethyl group offers a versatile tool for fine-tuning drug candidates. This technical guide provides a comprehensive review of trifluoromethylated benzyl compounds, covering their synthesis, biological activities, and mechanisms of action, with a focus on their application in drug development.

Synthesis of Trifluoromethylated Benzyl Compounds

The synthesis of trifluoromethylated benzyl compounds can be achieved through various methods, broadly categorized into late-stage trifluoromethylation of benzyl precursors or by building the molecule from trifluoromethylated starting materials.

1. Trifluoromethylation of Benzyl Halides and Pseudohalides:

A common approach involves the nucleophilic trifluoromethylation of benzyl halides (chlorides, bromides) or mesylates. Copper-mediated reactions are frequently employed for this transformation. For instance, the reaction of primary and secondary benzylic chlorides with trifluoromethyltrimethylsilane (TMSCF3) in the presence of a copper(I) catalyst provides the corresponding trifluoromethylated products in good yields[1].

2. Direct C-H Trifluoromethylation:

Recent advances in photoredox catalysis have enabled the direct trifluoromethylation of benzylic C-H bonds. This method offers a more atom-economical approach by avoiding the pre-functionalization of the benzyl group. Cooperative photoredox and copper catalysis systems have been developed for the enantioselective radical trifluoromethylation of benzylic C-H bonds, providing access to chiral trifluoromethylated products[2][3].

3. From Benzyl Alcohols:

Benzyl alcohols can also serve as precursors for trifluoromethylated benzyl compounds. One method involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic trifluoromethylation.

Impact on Pharmacological Properties

The trifluoromethyl group exerts a significant influence on the pharmacokinetic and pharmacodynamic properties of drug candidates.

-

Metabolic Stability: The strong carbon-fluorine bond in the CF3 group makes it resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug and reduce the formation of potentially toxic metabolites[4][5].

-

Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. This property is crucial for drugs targeting the central nervous system or intracellular proteins[4].

-

Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the benzyl ring, influencing its interactions with biological targets. This can lead to increased binding affinity and potency[5][6].

-

Bioavailability: By improving metabolic stability and membrane permeability, the trifluoromethyl group can contribute to enhanced oral bioavailability of a drug[4][7].

Applications in Drug Discovery: Case Studies

The trifluoromethylated benzyl moiety is a key structural feature in several successful drugs and clinical candidates across various therapeutic areas.

Oncology: Androgen Receptor Antagonists

Bicalutamide and Enzalutamide are nonsteroidal antiandrogen drugs used in the treatment of prostate cancer. Both compounds feature a trifluoromethylated benzyl group that is crucial for their antagonist activity at the androgen receptor (AR).

-

Mechanism of Action: Bicalutamide and enzalutamide act as competitive antagonists of the AR. They bind to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). This blockade inhibits the nuclear translocation of the AR, its binding to DNA, and the subsequent transcription of androgen-responsive genes that promote prostate cancer cell growth and survival. Enzalutamide exhibits a higher binding affinity for the AR and more completely inhibits AR signaling compared to bicalutamide[1][3][8][9][10][11][12][13][14][15][16][17][18][19][20].

-

Signaling Pathway:

Caption: Androgen Receptor Signaling Pathway Inhibition.

Anti-inflammatory: COX-2 Inhibitors

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Its structure includes a trifluoromethyl group on the pyrazole ring, which is attached to a benzylsulfonamide moiety.

-

Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. By sparing the COX-1 isoform, which is involved in protecting the stomach lining, celecoxib has a lower risk of gastrointestinal side effects compared to non-selective NSAIDs[][22][23][24][25].

-

Signaling Pathway:

Caption: COX-2 Inhibition Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for the discussed trifluoromethylated benzyl compounds.

Table 1: In Vitro Biological Activity

| Compound | Target | Assay Type | IC50 / Ki | Cell Line / System | Reference |

| Bicalutamide | Androgen Receptor | Competitive Binding | IC50 = 159-243 nM | - | [2][13] |

| Enzalutamide | Androgen Receptor | Competitive Binding | 5-8x higher affinity than Bicalutamide | Preclinical CRPC models | [3][18] |

| Celecoxib | COX-2 | Enzyme Inhibition | IC50 = 40 nM | Sf9 cells | [25] |

| COX-1 | Enzyme Inhibition | IC50 = 15 µM | - | [25] | |

| Anticancer | Cell Viability | IC50 = 11.7 µM | U251 cells | [4] | |

| Anticancer | Cell Viability | IC50 = 37.2 µM | HeLa cells | [4] | |

| Anticancer | Cell Viability | IC50 = 46 µM | K562 cells | [26] | |

| Anticancer | Cell Viability | IC50 = 63.8 µM | T24 cells | [27] |

Table 2: Pharmacokinetic Parameters

| Compound | Parameter | Value | Species | Reference |

| Bicalutamide | Half-life (R-enantiomer) | ~7-10 days (continuous) | Human | [2][28][29] |

| Protein Binding | 96.1% (racemate) | Human | [2] | |

| Metabolism | CYP3A4 (hydroxylation), UGT1A9 (glucuronidation) | Human | [2][29] | |

| Enzalutamide | Half-life | 5.8 days | Human | [5][7][8] |

| Tmax | ~1.5 hours | Human | ||

| Protein Binding | 98% | Human | [8] | |

| Metabolism | Primarily CYP2C8, also CYP3A4 | Human | [8] | |

| Bioavailability | ≥ 84.2% | Human | ||

| Celecoxib | Half-life | ~11 hours | Human | - |

| Tmax | ~3 hours | Human | [][22] | |

| Protein Binding | ~97% | Human | - | |

| Metabolism | Primarily CYP2C9, minor role for CYP3A4 | Human | [][22] |

Experimental Protocols

Synthesis of Celecoxib

A common synthetic route to celecoxib involves the condensation of a trifluoromethylated β-dione with a substituted phenylhydrazine.

Workflow for Celecoxib Synthesis:

Caption: Synthetic Workflow for Celecoxib.

Detailed Protocol:

-

A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione is prepared in ethanol in a reaction vessel equipped with a reflux condenser.

-

4-Sulfamoylphenylhydrazine hydrochloride is added to the solution, followed by a catalytic amount of hydrochloric acid.

-

The mixture is heated to reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried, filtered, and concentrated.

-

The crude product is purified by recrystallization to yield pure celecoxib.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Benzylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 11. bosterbio.com [bosterbio.com]

- 12. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - US [thermofisher.com]

- 13. The trifluoromethyl group in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In situ generation and reactions of p-(trifluoromethyl)benzyl electrophiles: an efficient access to p-(trifluoromethyl)benzyl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Studies on Antitumor Agents. IX. : Synthesis of 3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine [jstage.jst.go.jp]

- 16. BindingDB PrimarySearch_ki [bindingdb.org]

- 17. brimr.org [brimr.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis of novel calcium channel blockers with ACE2 inhibition and dual antihypertensive/anti-inflammatory effects: A possible therapeutic tool for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]

- 25. researchgate.net [researchgate.net]

- 26. star.mit.edu [star.mit.edu]

- 27. derpharmachemica.com [derpharmachemica.com]

- 28. Pharmacometrics of pterostilbene: preclinical pharmacokinetics and metabolism, anticancer, antiinflammatory, antioxidant and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. journals.najah.edu [journals.najah.edu]

physical and chemical properties of 2,4-Bis(trifluoromethyl)benzyl chloride

An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)benzyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly reactive organofluorine compound that serves as a critical building block in modern organic synthesis. Its structure, featuring a benzyl chloride moiety substituted with two strongly electron-withdrawing trifluoromethyl (-CF3) groups, imparts unique chemical properties that are highly valued in the fields of medicinal chemistry, agrochemicals, and materials science. The incorporation of trifluoromethyl groups can significantly enhance the lipophilicity, metabolic stability, and binding affinity of target molecules, making this compound a key intermediate in the development of novel pharmaceuticals and other advanced materials.[1][2][3] This guide provides a comprehensive overview of its physical and chemical properties, reactivity, experimental protocols, and safety considerations.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below. These values are essential for designing reaction conditions, purification procedures, and for ensuring safe handling.

| Property | Value | Reference(s) |

| CAS Number | 195136-46-0 | [4] |

| Molecular Formula | C₉H₅ClF₆ | [4][5] |

| Molecular Weight | 262.58 g/mol | [4][6] |

| Appearance | Solid | |

| Boiling Point | 172.1 °C at 760 mmHg | [4] |

| Melting Point | 257-258 °C | [4] |

| Density | 1.425 g/cm³ | [4] |

| Refractive Index | 1.413 | [4] |

| Vapor Pressure | 1.81 mmHg at 25 °C | [4] |

| Flash Point | 74.4 °C | [4] |

| InChI Key | DPKQSESRNWBUFZ-UHFFFAOYSA-N | [4] |

| SMILES | ClCC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F |

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the benzylic chloride and influenced by the two trifluoromethyl substituents.

Electrophilicity and Nucleophilic Substitution: The two -CF3 groups are powerful electron-withdrawing groups.[7] This electronic effect significantly polarizes the C-Cl bond at the benzylic position, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[8] Consequently, the compound readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This high reactivity makes it an excellent reagent for introducing the 2,4-bis(trifluoromethyl)benzyl moiety into various molecular scaffolds.[9][10]

Use in Drug Development and Protecting Group Chemistry: In drug design, the 2,4-bis(trifluoromethyl)benzyl group can serve as a bioisostere or be incorporated to enhance pharmacological properties.[3] Furthermore, its derivatives are used in specialized applications, such as in glycosylation reactions where trifluoromethyl-substituted benzyl groups on a glucosyl donor have been shown to increase 1,2-cis-selectivity.[11] A primary application is in the synthesis of complex molecules where it acts as a key intermediate. For instance, the related 3,5-bis(trifluoromethyl)benzyl chloride is used to synthesize azide precursors for potent NK1-antagonists.[12]

Caption: Reactivity and application workflow of this compound.

Experimental Protocols

Protocol 1: Representative Synthesis via Chloromethylation

This protocol is a representative method for the synthesis of fluorinated benzyl chlorides, adapted from general procedures for chloromethylation of aromatic rings.[13]

Reaction Scheme: 1,3-Bis(trifluoromethyl)benzene → this compound

Materials:

-

1,3-Bis(trifluoromethyl)benzene

-

Paraformaldehyde

-

Concentrated Sulfuric Acid (98%)

-

Sodium Chloride (NaCl)

-

Ice water

-

Diethyl ether or Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (e.g., 2.5 volumes relative to the benzene derivative).

-

Cool the acid to approximately 15-20 °C in an ice bath.

-

In portions, add paraformaldehyde (approx. 1.8 molar equivalents) and sodium chloride (approx. 2.0 molar equivalents) to the stirred sulfuric acid, ensuring the temperature does not exceed 25 °C.

-

Once the solids are well-dispersed, add 1,3-bis(trifluoromethyl)benzene (1.0 molar equivalent) dropwise over 30-60 minutes, maintaining the temperature below 25 °C.

-

After the addition is complete, raise the temperature to 40 °C and maintain for 8-12 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing a large volume of ice water with vigorous stirring.

-

Transfer the mixture to a separatory funnel and extract the organic product with a suitable solvent like diethyl ether (3x volume).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound.

Caption: General experimental workflow for the synthesis of this compound.

Protocol 2: Nucleophilic Substitution with Sodium Azide

This protocol demonstrates a key reaction of a bis(trifluoromethyl)benzyl chloride, based on a published procedure for the synthesis of an azide intermediate used in drug development.[12]

Reaction Scheme: this compound + NaN₃ → 2,4-Bis(trifluoromethyl)benzyl azide

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Heptane or other suitable extraction solvent

-

Deionized water

Procedure:

-

Prepare a solution of sodium azide (1.2 molar equivalents) in a mixture of DMSO and water (e.g., 80:20 DMSO/water, 5 volumes).

-

Prepare a separate solution of this compound (1.0 molar equivalent) in DMSO (1 volume).

-

Add the benzyl chloride solution to the stirred sodium azide solution at ambient temperature (20-25 °C).

-

Stir the reaction mixture for 4-6 hours. Monitor for the disappearance of the starting material by TLC or NMR.

-

Once the reaction is complete, quench the mixture by adding a significant volume of deionized water (e.g., 10 volumes).

-

Extract the aqueous mixture with heptane (3x volumes).

-

Combine the organic layers and wash with water to remove residual DMSO.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude azide product.

-

If necessary, the product can be further purified via column chromatography or wiped film evaporation.[12]

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.

-

Corrosivity and Toxicity : Like benzyl chloride, it is expected to be corrosive and causes severe skin and eye burns.[14][15] It is harmful if swallowed and may cause respiratory irritation.[16][17]

-

Handling : All manipulations should be performed in a well-ventilated chemical fume hood.[14] Avoid breathing mists or vapors.

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, a face shield, and appropriate protective clothing.[14][15]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[14]

-

Reactivity Hazards : The compound is susceptible to hydrolysis, which can release hydrochloric acid.[9] It may form explosive mixtures with air on intense heating.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.[14][15]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jelsciences.com [jelsciences.com]

- 4. echemi.com [echemi.com]

- 5. 3,5-Bis(trifluoromethyl)benzyl chloride [webbook.nist.gov]

- 6. 2,3-Bis(trifluoromethyl)benzyl chloride | C9H5ClF6 | CID 88229661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Nitro-4-(trifluoromethyl)benzyl chloride | 225656-59-7 | Benchchem [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

- 11. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride - Google Patents [patents.google.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. westliberty.edu [westliberty.edu]

- 17. pentachemicals.eu [pentachemicals.eu]

molecular structure and formula of 2,4-Bis(trifluoromethyl)benzyl chloride

An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)benzyl chloride

Introduction

This compound is a fluorinated organic compound of significant interest to researchers and professionals in drug development and materials science. The presence of two trifluoromethyl (-CF3) groups on the benzene ring imparts unique electronic properties and enhances the lipophilicity and metabolic stability of molecules incorporating this moiety.[1][2][3] These characteristics make it a valuable building block in the synthesis of novel pharmaceuticals and advanced materials.[1][2] This guide provides a comprehensive overview of its molecular structure, properties, synthesis, reactivity, and safety information.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzyl chloride core with two trifluoromethyl groups substituted at the 2 and 4 positions of the benzene ring.

Molecular Formula : C₉H₅ClF₆[4][5]

Molecular Weight : 262.58 g/mol [4][6]

Structural Representations:

-

SMILES: ClCC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F[4]

-

InChI: 1S/C9H5ClF6/c10-4-5-1-2-6(8(11,12)13)3-7(5)9(14,15)16/h1-3H,4H2[4]

Physicochemical Data

The following tables summarize the key identifiers and physicochemical properties of this compound and its isomers.

| Identifier | Value | Reference |

| CAS Number | 195136-46-0 | [4][5] |

| PubChem Substance ID | 329793956 | [4] |

| MDL Number | MFCD00083537 | [4] |

| Property | Value | Reference |

| Physical Form | Solid | [4] |

| Boiling Point | 172.1°C at 760 mmHg | [5] |

| Density | 1.425 g/cm³ | [5] |

| Vapor Pressure | 1.81 mmHg at 25°C | [5] |

| Refractive Index | 1.413 | [5] |

Synthesis

The synthesis of substituted benzyl chlorides is often achieved through the chloromethylation of the corresponding benzene derivative. For this compound, a plausible synthetic route involves the reaction of 1,3-bis(trifluoromethyl)benzene with a source of formaldehyde and hydrochloric acid, typically under acidic conditions.

Caption: Synthesis of this compound.

Experimental Protocol: Chloromethylation of 1,3-Bis(trifluoromethyl)benzene

This protocol is a representative example based on general chloromethylation procedures for similar aromatic compounds.[7][8]

-

Reaction Setup: In a well-ventilated fume hood, equip a four-necked flask with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser connected to a gas scrubber.

-

Reagents: Charge the flask with 1,3-bis(trifluoromethyl)benzene. Add a mixture of a chlorinating agent, such as sulfuric acid and sodium chloride, or a combination of paraformaldehyde and hydrochloric acid.[7]

-

Reaction Conditions: Stir the mixture vigorously while maintaining the temperature between 20-50°C.[7] The reaction is typically monitored by Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, carefully pour the reaction mixture into ice-water. Separate the organic layer.

-

Purification: Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine until neutral. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield this compound.

Reactivity and Applications in Drug Development

The primary site of reactivity for this compound is the benzylic carbon, which is susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the two -CF3 groups can influence the reactivity of the benzylic chloride.[9] This compound serves as a key intermediate for introducing the 2,4-bis(trifluoromethyl)benzyl moiety into various molecular scaffolds.

The incorporation of trifluoromethyl groups is a widely used strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[3] Therefore, this reagent is valuable in the synthesis of active pharmaceutical ingredients (APIs).[1][2]

Caption: Nucleophilic substitution reaction of the benzyl chloride.

Experimental Protocol: Synthesis of 1-(Azidomethyl)-2,4-bis(trifluoromethyl)benzene

This protocol is adapted from a reported procedure for the synthesis of the isomeric 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, demonstrating a typical nucleophilic substitution reaction.[10]

-

Reaction Setup: In a reaction vessel, dissolve this compound in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[10]

-

Reagents: Add sodium azide (NaN₃), typically 1.2 equivalents, to the solution.[10] A small amount of water may be added to facilitate the dissolution of the azide salt.

-

Reaction Conditions: Stir the mixture at ambient temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy until the starting benzyl chloride is consumed.[10]

-

Work-up: Quench the reaction by adding water. Extract the product into a suitable organic solvent, such as heptane or ethyl acetate.[10]

-

Purification: Wash the combined organic layers with water to remove the solvent and any remaining salts. Dry the organic phase, filter, and remove the solvent under reduced pressure to yield the azide product.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment in a well-ventilated area.[11][12][13][14]

| Safety Aspect | Information | Reference |

| Pictograms | GHS07 (Harmful/Irritant) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H318: Causes serious eye damage. H331: Toxic if inhaled. H335: May cause respiratory irritation. H340: May cause genetic defects. H350: May cause cancer. | [11][14] |

| Precautionary Statements | P201, P202, P260, P264, P270, P271, P280 | [11][14] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Keep away from heat, sparks, and open flames. | [12] |

Conclusion

This compound is a specialized chemical intermediate with significant applications in the fields of medicinal chemistry and materials science. Its unique molecular structure, characterized by two trifluoromethyl groups, provides a valuable tool for modifying the properties of organic molecules. Understanding its synthesis, reactivity, and safe handling is crucial for its effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jelsciences.com [jelsciences.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. 2,3-Bis(trifluoromethyl)benzyl chloride | C9H5ClF6 | CID 88229661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride - Google Patents [patents.google.com]

- 8. CN113200815A - Method for continuous flow synthesis of m-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. tcichemicals.com [tcichemicals.com]

- 14. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to the Safety and Handling of 2,4-Bis(trifluoromethyl)benzyl chloride

Chemical Identification and Properties

2,4-Bis(trifluoromethyl)benzyl chloride is a halogenated aromatic compound. Its trifluoromethyl groups significantly influence its chemical reactivity and physical properties.

Table 1: Physicochemical and Toxicological Data

| Property | This compound | 4-(Trifluoromethyl)benzyl Chloride | Benzyl Chloride (for comparison) |

| CAS Number | 195136-46-0 | 939-99-1 | 100-44-7 |

| Molecular Formula | C₉H₅ClF₆ | C₈H₆ClF₃ | C₇H₇Cl |

| Molecular Weight | 262.58 g/mol | 194.58 g/mol | 126.58 g/mol |

| Appearance | Solid[1] | Colorless to very pale yellow liquid | Colorless liquid |

| Melting Point | 257-258 °C[2] | 19 °C | -43 °C |

| Boiling Point | 172.1 °C at 760 mmHg[2] | 68 °C at 1.6 kPa | 177 - 181 °C |

| Density | 1.425 g/cm³[2] | 1.32 g/cm³ | 1.1 g/cm³ at 25 °C |

| Flash Point | 74.4 °C[2] | 74 °C | Combustible liquid |

| Vapor Pressure | 1.81 mmHg at 25°C[2] | No data available | No data available |

| GHS Hazard Statements | H302 (Harmful if swallowed)[1] | H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage) | H227, H302, H315, H317, H318, H331, H335, H340, H350, H373, H401 |

Hazard Identification and GHS Classification

Based on the available information for this compound and its isomers, this compound should be handled as a hazardous substance. The GHS pictograms for the 2,4-isomer include GHS07 (Harmful)[1]. However, based on data for its isomers, it is prudent to assume it is also corrosive.

Signal Word: Danger

Primary Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[3]

-

Harmful: Harmful if swallowed.[1]

-

Irritant: May cause respiratory irritation.

Experimental Protocols and Handling Precautions

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.[1]

-

Hand Protection: Use impervious gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, use a chemical-resistant apron and boots.

-

Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used, especially when handling outside of a fume hood or in case of a spill.[1]

3.2. Safe Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe vapors or mists.[4]

-

Keep away from heat, sparks, and open flames.[1]

-

Wash hands thoroughly after handling.[4]

-

Containers may develop pressure; open with caution.[1]

3.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as oxidizing agents.

-

Store in a locked cabinet or other secure area.

Emergency Procedures

4.1. First-Aid Measures

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

4.2. Spill Response

In the event of a spill, the following workflow should be initiated.

4.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including hydrogen chloride and hydrogen fluoride.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the sewer system. Waste must be handled as hazardous.

This technical guide provides a summary of the known safety and handling precautions for this compound and its isomers. It is imperative that all users of this chemical are thoroughly trained in its safe handling and emergency procedures.

References

Methodological & Application

Application Notes and Protocols for 2,4-Bis(trifluoromethyl)benzyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(trifluoromethyl)benzyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2,4-bis(trifluoromethyl)benzyl group into various molecules. The presence of two strongly electron-withdrawing trifluoromethyl groups on the benzene ring significantly influences the reactivity of the benzylic chloride, making it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and materials with enhanced properties such as metabolic stability, lipophilicity, and binding affinity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Physicochemical Properties

| Property | Value |

| CAS Number | 195136-46-0 |

| Molecular Formula | C₉H₅ClF₆ |

| Molecular Weight | 262.58 g/mol |

| Appearance | Solid |

| Melting Point | 257-258 °C |

Applications in Organic Synthesis

The primary application of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. It readily reacts with a wide range of nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms, to form the corresponding benzylated products.

O-Alkylation: Synthesis of 2,4-Bis(trifluoromethyl)benzyl Ethers

The introduction of the 2,4-bis(trifluoromethyl)benzyl group as an ether moiety can be achieved through the Williamson ether synthesis. This reaction is fundamental for the protection of hydroxyl groups and for the synthesis of diaryl ethers which are precursors to various biologically active compounds.